9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H18N6O4 and its molecular weight is 370.369. The purity is usually 95%.
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Scientific Research Applications
Human Adenosine A(3) Receptor Ligands
A study by Okamura et al. (2002) identifies triazolopurines as structural analogs to human adenosine A(3) receptor antagonists. These compounds, including variants of 1,2,4-triazolo[5,1-i]purine derivatives, exhibit affinities for human adenosine receptors, particularly A(3). They are of interest due to their potential in developing potent and selective human adenosine A(3) receptor ligands, which have implications in various therapeutic applications (Okamura et al., 2002).
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including those with a 3-(4-methoxyphenyl) group, and evaluated their antimicrobial activities. Some compounds exhibited good or moderate activities against microorganisms, suggesting their potential in antimicrobial therapies (Bektaş et al., 2007).
Anticancer and Antiviral Agents
Research by Junaid et al. (2019) on 5-aza-isoguanines, which are structurally related to 1,2,4-triazolo purines, demonstrates their potential as anticancer agents. These compounds, designed to mimic natural purines, show promise for therapeutic applications in cancer treatment (Junaid et al., 2019).
Antibacterial Evaluation
A study by Govori (2017) on 1,2,4-triazole compounds containing purine moiety, such as 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, revealed significant antibacterial activity, further highlighting the potential of these compounds in antimicrobial treatments (Govori, 2017).
Properties
IUPAC Name |
5-(2-methoxyethyl)-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-21-15-12(14(24)18-17(21)25)22(8-9-26-2)16-20-19-13(23(15)16)10-4-6-11(27-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUPAMJOKSRTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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